3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiolane ring and an amino group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of 4-methylpentan-2-ylamine with a thiolane derivative under controlled conditions. One common method includes the use of a thiolane-1,1-dione precursor, which reacts with 4-methylpentan-2-ylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives. These products are often characterized by their distinct physical and chemical properties, which can be analyzed using techniques such as NMR spectroscopy and mass spectrometry .
Scientific Research Applications
3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can undergo redox reactions, influencing cellular redox balance. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((4-Methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione: Known for its environmental impact and use in rubber production.
1,3-Dimethylbutylamine: A stimulant drug structurally related to methylhexanamine.
Uniqueness
3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione is unique due to its specific combination of a thiolane ring and an amino group, which confer distinct reactivity and functionality. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of redox biology .
Properties
Molecular Formula |
C10H21NO2S |
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Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-(4-methylpentan-2-yl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H21NO2S/c1-8(2)6-9(3)11-10-4-5-14(12,13)7-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
PQLUOKFZAWREOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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